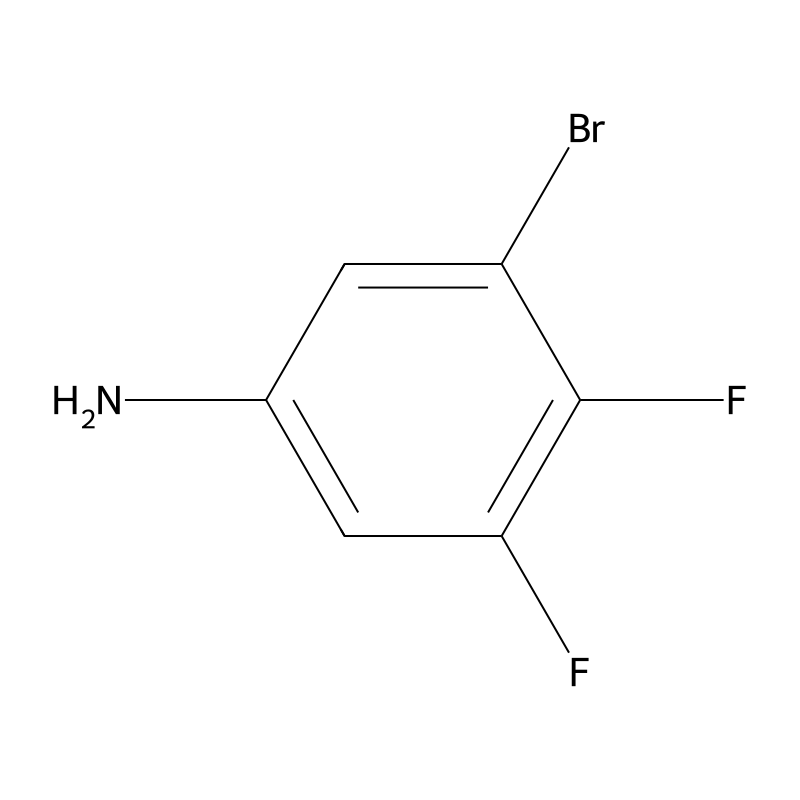

3-Bromo-4,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Information regarding the specific scientific research applications of 3-Bromo-4,5-difluoroaniline is currently limited. However, due to the presence of functional groups like bromine, fluorine, and amine, it can be hypothesized to be useful in various research areas such as organic synthesis and medicinal chemistry [].

Organic Synthesis

The presence of a reactive bromine group makes 3-Bromo-4,5-difluoroaniline a potential candidate for coupling reactions, which are fundamental in organic synthesis for creating complex molecules []. The difluoroaniline moiety might influence the reactivity of the molecule and introduce unique properties to the final synthesized product.

Medicinal Chemistry

Incorporation of fluorine atoms often improves the drug-like properties of a molecule, such as metabolic stability and membrane permeability. The combination of the bromo and difluoroaniline groups in 3-Bromo-4,5-difluoroaniline could be of interest for medicinal chemists to explore its potential as a building block for novel drug discovery projects.

3-Bromo-4,5-difluoroaniline is an aromatic amine characterized by the presence of bromine and fluorine substituents on a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 208.01 g/mol. The compound features a bromine atom at the meta position (3) and two fluorine atoms at the para (4) and ortho (5) positions relative to the amino group (-NH₂). This unique substitution pattern contributes to its chemical reactivity and potential applications in various fields such as pharmaceuticals and materials science.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesis.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming biaryl compounds, which are significant in organic synthesis.

- Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, allowing for the synthesis of various derivatives.

The synthesis of 3-Bromo-4,5-difluoroaniline typically involves:

- Bromination: Starting from 4,5-difluoroaniline, bromination is performed using bromine in a controlled environment to ensure selectivity at the meta position.

- Diazotization and Reduction: The brominated compound can undergo diazotization followed by reduction to yield the desired aniline derivative .

3-Bromo-4,5-difluoroaniline finds applications in various domains:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Material Science: Utilized in the development of polymers and dyes due to its unique electronic properties.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.

Interaction studies involving 3-Bromo-4,5-difluoroaniline focus on its reactivity with other compounds:

- Reactivity with Nucleophiles: Studies have shown that the bromine atom facilitates nucleophilic attack, leading to various substitution products.

- Biological Interactions: Investigations into its interactions with biological systems are ongoing, particularly regarding its potential as an antimicrobial agent.

Similar Compounds

Several compounds exhibit structural similarities to 3-Bromo-4,5-difluoroaniline. Here is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-Bromo-3,5-difluoroaniline | Bromine at para position; similar reactivity | |

| 2-Bromo-4,5-difluoroaniline | Bromine at ortho position; different sterics | |

| 3-Chloro-4,5-difluoroaniline | Chlorine instead of bromine; varied properties | |

| 3-Iodo-4,5-difluoroaniline | Iodine substitution; increased reactivity | |

| 3-Nitro-4,5-difluoroaniline | Nitro group introduces different reactivity |

Each compound's unique substituents affect their chemical behavior and potential applications. The presence of bromine in 3-Bromo-4,5-difluoroaniline enhances its reactivity compared to other halogenated derivatives.

| Property | Value/Description |

|---|---|

| IUPAC Name | 3-Bromo-4,5-difluoroaniline |

| CAS Number | 875664-41-8 |

| PubChem CID | 42552913 |

| Molecular Formula | C₆H₄BrF₂N |

| InChI | InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |

| InChI Key | GYPOUGZGHDSUKH-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)F)Br)N |

| Boiling Point | 252.8°C (at 760 mmHg) |

| Density | 1.788 g/cm³ |

This compound is classified as an electron-rich aromatic amine due to the electron-donating nature of the amino group and the electron-withdrawing effects of fluorine and bromine substituents.

Historical Context and Development

The synthesis of 3-bromo-4,5-difluoroaniline has evolved through advancements in halogenation and amination techniques. Key historical milestones include:

Early Halogenation Methods:

Initial approaches focused on direct electrophilic substitution, which often led to poor regioselectivity. For example, bromination of 2,4-difluoroaniline under acidic conditions produced mixtures of isomers.Patented Processes:

- Diazotization and Reduction: A patented method involves diazotizing 2-bromo-4,6-difluoroaniline in the presence of reducing agents (e.g., isopropyl alcohol) to form 1-bromo-3,5-difluorobenzene, followed by amination. This approach avoids hazardous diazonium salt accumulation.

- Fluorination of Nitrobenzene Derivatives: Another route starts with 2,4,5-trichloronitrobenzene, which undergoes fluorination and subsequent reduction to yield 3,5-difluoroaniline intermediates.

Modern Catalytic Approaches:

Transition-metal-free methods, such as photoinduced difluoroalkylation, have emerged for synthesizing fluorinated anilines, though these are less commonly applied to brominated derivatives.

Significance in Organic and Synthetic Chemistry

Pharmaceutical Applications

3-Bromo-4,5-difluoroaniline serves as a key intermediate in drug synthesis. Its fluorine substituents enhance metabolic stability, while the bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex molecular architectures.

Agrochemical Development

The compound is used to synthesize herbicides and fungicides. The electron-withdrawing fluorine atoms improve bioactivity by modulating enzyme-target interactions.

Materials Science

In organic electronics, fluorinated anilines are explored as hole-transporting materials (HTMs) in perovskite solar cells. The fluorine substituents lower the HOMO energy level, enhancing charge transport efficiency.

Structural Characteristics and Nomenclature

Substituent Positioning

The benzene ring features:

- Amino group (-NH₂) at position 1 (C1).

- Bromine (Br) at position 3 (C3).

- Fluorine (F) atoms at positions 4 (C4) and 5 (C5).

This arrangement creates a meta-para-ortho substitution pattern, critical for directing subsequent electrophilic reactions.

Nomenclature Logic

The IUPAC name follows priority rules:

- Principal functional group: Amino group (-NH₂).

- Substituent numbering: Positions 3, 4, and 5 are assigned based on proximity to the amino group.

Isomeric Relationships with Related Fluorinated Anilines

Structural Isomers

Regioselectivity Challenges

Fluorination of brominated anilines often requires precise control to avoid undesired isomers. For example:

Molecular Structure and Composition

3-Bromo-4,5-difluoroaniline is an aromatic amine characterized by a benzene ring bearing an amino group at position 1, a bromine atom at position 3, and two fluorine atoms at positions 4 and 5 [1] [2] [3]. The molecular formula is C₆H₄BrF₂N with a molecular weight of 208.01 grams per mole [1] [4] [2]. The Chemical Abstracts Service registry number for this compound is 875664-41-8 [1] [4] [2].

The structural representation follows the International Union of Pure and Applied Chemistry nomenclature as 3-bromo-4,5-difluoroaniline [1] [2] [5]. The compound exhibits a substituted aniline structure where the electron-withdrawing effects of both halogen substituents significantly influence the electronic properties of the aromatic system . The Simplified Molecular Input Line Entry System notation is C1=C(C=C(C(=C1F)F)Br)N, while the International Chemical Identifier is InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 [1] [2] [5].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₄BrF₂N | [1] [4] [2] |

| Molecular Weight | 208.01 g/mol | [1] [4] [2] |

| Chemical Abstracts Service Number | 875664-41-8 | [1] [4] [2] |

| International Union of Pure and Applied Chemistry Name | 3-bromo-4,5-difluoroaniline | [1] [2] [5] |

| Molecular Data Language Number | MFCD08062370 | [1] [4] [7] |

| PubChem Compound Identifier | 42552913 | [1] [5] |

Physical Properties

Appearance and Physical State

3-Bromo-4,5-difluoroaniline exists as a solid crystalline material at standard temperature and pressure conditions [4] [8] [9]. The compound typically appears as white to light gray to light orange powder or crystal, though some sources report variations ranging from white to brown powder depending on purity and storage conditions [4] [8] [9]. The physical state remains solid at 20 degrees Celsius, consistent with its melting point characteristics [4] [8] [9].

Melting and Boiling Points

The melting point of 3-bromo-4,5-difluoroaniline has been reported in the range of 66-69 degrees Celsius, with specific literature values citing 68 degrees Celsius [4] [2] [7]. The boiling point is documented as 252.8 degrees Celsius at 760 millimeters of mercury pressure [1]. These thermal properties reflect the compound's molecular structure and intermolecular forces, including hydrogen bonding capabilities of the amino group and van der Waals interactions between halogen substituents [1] [4].

Solubility Profile in Various Solvents

The solubility characteristics of 3-bromo-4,5-difluoroaniline follow patterns typical of halogenated aromatic amines [10]. The compound demonstrates insolubility in water, which is expected given the hydrophobic nature of the halogen-substituted aromatic ring [10]. Related difluoroaniline compounds show solubility in methanol and other polar organic solvents [10]. The presence of multiple electronegative substituents reduces the basicity of the amino group, thereby affecting its interaction with protic solvents [10].

Density and Vapor Pressure

The density of 3-bromo-4,5-difluoroaniline is reported as 1.788 grams per cubic centimeter [1]. This relatively high density reflects the presence of the heavy bromine atom within the molecular structure [1]. Vapor pressure data for this specific compound is not readily available in the literature, indicating low volatility at standard conditions [11]. The flash point has been determined to be 106.7 degrees Celsius, suggesting moderate thermal stability [1].

Chemical Properties

Acid-Base Characteristics

The acid-base properties of 3-bromo-4,5-difluoroaniline are significantly influenced by the electron-withdrawing effects of the halogen substituents [12] [13]. Aromatic amines typically exhibit basic character due to the lone pair of electrons on the nitrogen atom, but the presence of electron-withdrawing groups reduces this basicity [12] [13]. For comparison, aniline has a pKaH value of approximately 4.6, while fluorinated derivatives show decreased basicity due to the inductive effects of fluorine atoms [12] [13].

The difluoro substitution pattern at positions 4 and 5, combined with bromine at position 3, creates a strong electron-withdrawing environment that substantially reduces the electron density on the amino nitrogen [12] [13]. This electronic effect makes 3-bromo-4,5-difluoroaniline a weaker base compared to unsubstituted aniline, with the basicity being further diminished by the cumulative inductive effects of three electron-withdrawing substituents [12] [13].

Stability and Reactivity Parameters

3-Bromo-4,5-difluoroaniline demonstrates stability under normal handling and storage conditions when kept in a dry environment at room temperature [11] [9]. The compound shows sensitivity to air and requires storage under inert gas conditions to prevent oxidation [9]. The presence of multiple halogen substituents influences the reactivity profile, with the bromine atom serving as a potential leaving group in nucleophilic substitution reactions .

The aromatic amine exhibits reactivity typical of substituted anilines, including potential for electrophilic aromatic substitution reactions, though the electron-withdrawing substituents deactivate the ring toward such processes . The amino group can participate in various reactions including acetylation, diazotization, and coupling reactions . Chemical stability is maintained under standard laboratory conditions, but the compound should be protected from light and moisture [9].

Electrochemical Properties

Limited specific electrochemical data exists for 3-bromo-4,5-difluoroaniline in the current literature [11]. However, theoretical predictions based on molecular orbital calculations suggest that the compound's electrochemical behavior would be influenced by the electron-withdrawing effects of the halogen substituents [3]. The presence of bromine and fluorine atoms affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, thereby influencing redox potentials [3].

The XLogP3-AA value has been calculated as 2.1, indicating moderate lipophilicity and providing insight into the compound's electrochemical partitioning behavior [3]. This parameter suggests intermediate polarity characteristics that influence electrochemical accessibility and transport properties [3].

Hydrogen Bonding Capabilities

The amino group in 3-bromo-4,5-difluoroaniline retains its capacity for hydrogen bonding despite the electron-withdrawing effects of the halogen substituents [14]. The nitrogen atom can serve as both a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor through its lone pair of electrons [14]. However, the strength of these hydrogen bonding interactions is reduced compared to unsubstituted aniline due to decreased electron density on the nitrogen [14].

Crystallographic studies of related difluoroaniline compounds demonstrate the formation of N-H⋯N, N-H⋯F, and N-H⋯O hydrogen bonds in solid-state structures [14]. The fluorine atoms can also participate as weak hydrogen bond acceptors, contributing to the overall supramolecular organization in crystalline phases [14]. These hydrogen bonding capabilities influence the compound's physical properties, including melting point and solubility characteristics [14].

Structural Analysis

Crystallographic Data

While specific single-crystal X-ray diffraction data for 3-bromo-4,5-difluoroaniline is not extensively documented in the literature, studies of closely related compounds provide valuable structural insights [14]. Research on 4-amino-3,5-difluorobenzonitrile and related difluoroaniline derivatives reveals characteristic structural features of fluorine-substituted aromatic amines [14].

Crystallographic analyses of similar compounds demonstrate that fluorine substituents in ortho positions relative to the amino group cause significant distortion of bond angles within the aromatic ring [14]. The C6-C5-C4 angle typically becomes more acute (approximately 114.5 degrees) compared to unsubstituted systems, while other ring angles increase to accommodate the steric and electronic effects of the substituents [14].

Conformational Analysis

The conformational preferences of 3-bromo-4,5-difluoroaniline are influenced by the steric and electronic effects of the substituents [14] [15]. Theoretical calculations using density functional theory methods predict that the amino group adopts a planar configuration with respect to the aromatic ring, maximizing conjugation between the nitrogen lone pair and the π-system [15] [16].

The presence of fluorine atoms in the 4 and 5 positions creates a unique electronic environment that affects the rotational barrier around the C-N bond [14] [15]. Molecular orbital calculations suggest that the compound adopts a conformation that minimizes steric interactions between the substituents while maintaining optimal orbital overlap [15] [16]. The bromine atom at position 3 introduces additional steric considerations that influence the overall molecular geometry [14].

Electronic Distribution

The electronic distribution in 3-bromo-4,5-difluoroaniline is significantly affected by the electron-withdrawing nature of the halogen substituents [15] [16]. Quantum chemical calculations reveal that the fluorine atoms withdraw electron density from the aromatic ring through inductive effects, while the amino group attempts to donate electron density through resonance [15] [16].

The cumulative effect of three electron-withdrawing substituents results in a substantial reduction of electron density at the amino nitrogen compared to unsubstituted aniline [15] [16]. This electronic redistribution affects the compound's chemical reactivity, basicity, and spectroscopic properties [15] [16]. Molecular electrostatic potential maps would show regions of electron deficiency around the halogen-substituted positions and relative electron abundance near the amino group [16].

Bond Lengths and Angles

Theoretical calculations predict specific bond lengths and angles for 3-bromo-4,5-difluoroaniline based on studies of related compounds [15] [16]. The C-C aromatic bonds are expected to range from 1.379 to 1.402 Angstroms, consistent with quinoid character induced by the donor-acceptor substitution pattern [15] [16].

The C-N bond connecting the amino group to the aromatic ring is predicted to be approximately 1.386-1.398 Angstroms, slightly shorter than typical C-N single bonds due to partial double bond character from resonance [15] [16]. Carbon-fluorine bonds are expected to measure 1.357-1.365 Angstroms, while the carbon-bromine bond should be approximately 1.90 Angstroms [15] [16].

| Bond Type | Expected Length (Å) | Reference |

|---|---|---|

| C-C (aromatic) | 1.379-1.402 | [15] [16] |

| C-N (amino) | 1.386-1.398 | [15] [16] |

| C-F | 1.357-1.365 | [15] [16] |

| C-Br | ~1.90 | [15] [16] |

| N-H | ~1.008 | [15] [16] |

Industrial production of 3-Bromo-4,5-difluoroaniline typically follows established halogenation pathways that prioritize cost-effectiveness, scalability, and environmental considerations. The most commercially viable approach involves the direct bromination of 4,5-difluoroaniline using bromine or N-bromosuccinimide as the brominating agent [2].

The industrial process typically operates under controlled temperature conditions, ranging from room temperature to 60°C, with acetic acid serving as the preferred solvent [3] [4]. This approach achieves yields of 70-90% with excellent regioselectivity for the meta position relative to the amino group [5] [6]. The process design incorporates continuous flow reactors to enhance mass transfer and heat dissipation, critical factors for maintaining product quality at scale [4].

Alternative industrial routes include the fluorination of 3-bromoaniline derivatives using fluorine gas or hydrogen fluoride under elevated temperatures (200-400°C) [7] [8]. However, this approach requires specialized equipment and stringent safety protocols due to the highly reactive nature of fluorinating agents [8] [9].

Laboratory-Scale Preparation Methods

Bromination of 4,5-difluoroaniline

The bromination of 4,5-difluoroaniline represents the most straightforward and widely employed synthetic route for laboratory preparation. This method exploits the activating effect of the amino group toward electrophilic aromatic substitution while taking advantage of the directing influence of the fluorine substituents [10].

The reaction proceeds through the formation of a bromonium ion intermediate, which selectively attacks the meta position relative to the amino group. The presence of fluorine atoms at the 4 and 5 positions provides electronic deactivation of these positions, enhancing the selectivity for bromination at the 3-position [10] [5].

Typical reaction conditions involve treating 4,5-difluoroaniline with bromine in acetic acid at room temperature for 15 minutes to 1 hour [3] [5]. The reaction can be monitored using thin-layer chromatography, with complete conversion typically achieved within this timeframe [6]. N-bromosuccinimide can be used as an alternative brominating agent, offering improved handling characteristics and reduced byproduct formation [5] [11].

Fluorination of Bromoaniline Derivatives

Fluorination of bromoaniline derivatives provides an alternative synthetic approach, particularly useful when specific substitution patterns are required. This method involves the treatment of appropriate bromoaniline precursors with fluorinating agents under controlled conditions [12] [13].

Direct fluorination using fluorine gas requires temperatures of 200-400°C and specialized equipment capable of handling the highly reactive fluorine gas [8]. The process typically achieves yields of 60-80% but requires careful control of reaction parameters to prevent over-fluorination or substrate decomposition [14] [12].

Alternative fluorinating agents include hydrogen fluoride, xenon difluoride, and N-fluoropyridinium salts, each offering different reactivity profiles and selectivity characteristics [12] [15]. The choice of fluorinating agent depends on the specific substrate and desired reaction conditions [12].

Alternative Synthetic Approaches

Several alternative synthetic routes have been developed for accessing 3-Bromo-4,5-difluoroaniline, each with specific advantages and limitations. The nucleophilic aromatic substitution approach involves the treatment of appropriate halogenated precursors with ammonia or amide bases under elevated temperatures [16] [17].

The diazotization-deamination route represents another viable approach, particularly useful for accessing specific substitution patterns. This method involves the conversion of difluoroaniline derivatives to diazonium salts followed by copper-catalyzed bromination [17] [18]. The process typically requires low temperatures (0-5°C) for diazonium salt formation, followed by elevated temperatures (100°C) for the deamination step [18].

Reduction of nitro compounds provides a complementary approach, particularly when nitro precursors are readily available. This method involves the reduction of appropriately substituted nitro compounds using hydrogen gas with palladium on carbon or metal-acid reduction systems [19] [20]. The approach typically achieves very high yields (70-95%) with excellent selectivity [19].

Purification Techniques

Effective purification of 3-Bromo-4,5-difluoroaniline is essential for obtaining high-purity material suitable for subsequent chemical transformations. The compound exhibits favorable crystallization properties due to its rigid aromatic structure and hydrogen bonding capabilities [21] [22].

Crystallization from ethanol or ethyl acetate represents the most commonly employed purification technique for laboratory-scale preparations [21] [23]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to promote crystal formation [22] [24]. This method typically achieves purities of 95-99% and is suitable for both laboratory and industrial applications [22].

Column chromatography provides an alternative purification approach, particularly useful for removing closely related impurities. The technique employs silica gel as the stationary phase with hexane-ethyl acetate mixtures as the mobile phase [25]. While effective for achieving high purities (95-99%), this method is primarily suited for laboratory-scale applications due to cost and scalability considerations [25].

Sublimation offers the highest purification efficiency (98-99.5%) but is limited to laboratory-scale applications due to equipment requirements and energy consumption [22] [23]. The technique exploits vapor pressure differences between the target compound and impurities, providing excellent purification for materials that can withstand the required temperatures [23].

Optimization of Synthesis Parameters

Temperature Effects

Temperature control represents a critical parameter in the synthesis of 3-Bromo-4,5-difluoroaniline, influencing both reaction rate and selectivity [26] [27]. The optimal temperature range for bromination reactions typically falls between 20-60°C, with lower temperatures favoring selectivity and higher temperatures increasing reaction rates [28] [29].

The Arrhenius equation governs the temperature dependence of reaction rates, with higher temperatures providing increased molecular kinetic energy and enhanced collision frequency [26] [27]. However, elevated temperatures may also promote side reactions and reduce regioselectivity, requiring careful optimization of reaction conditions [30].

For the bromination of 4,5-difluoroaniline, room temperature conditions typically provide the best balance between reaction rate and selectivity [6]. At temperatures below 20°C, reaction rates become impractically slow, while temperatures above 60°C may lead to dibromination or other side reactions [6].

Solvent Effects

Solvent selection plays a crucial role in determining reaction outcomes, influencing both reaction mechanism and product selectivity [31] [32]. Polar protic solvents, particularly acetic acid, are preferred for bromination reactions due to their ability to stabilize ionic intermediates and enhance regioselectivity [31] [33].

The solvent's dielectric constant and hydrogen bonding capacity significantly influence the reaction mechanism and rate [32] [34]. Acetic acid, with its ability to form hydrogen bonds and stabilize charged intermediates, provides optimal conditions for selective bromination [31] [35].

Alternative solvents, including acetonitrile and dichloromethane, can be employed depending on specific reaction requirements [34] [35]. The choice of solvent must consider factors such as substrate solubility, reaction mechanism, and product isolation requirements [31] [36].

Catalyst Influence

Catalytic systems can significantly enhance reaction rates and selectivity in halogenation reactions [37] [15]. Lewis acids, particularly aluminum chloride and iron chloride, serve as effective catalysts for bromination reactions by enhancing the electrophilicity of the brominating agent [37] [15].

The catalyst functions by coordinating with the brominating agent, increasing its electrophilic character and facilitating the formation of the sigma complex intermediate [37]. This coordination also influences the regioselectivity of the reaction, potentially directing substitution to specific positions on the aromatic ring [15].

For the synthesis of 3-Bromo-4,5-difluoroaniline, catalytic amounts of Lewis acids (1-10 mol%) are typically sufficient to achieve significant rate enhancement without compromising selectivity [37] [15]. The choice of catalyst depends on the specific reaction conditions and substrate characteristics [15].

Scale-up Considerations

The transition from laboratory-scale to industrial production requires careful consideration of multiple factors, including heat management, mass transfer, and safety protocols [38] [39]. The scale-up process must maintain product quality while ensuring economic viability and environmental compliance [40] [41].

Heat management becomes increasingly critical at larger scales due to the exothermic nature of bromination reactions [38] [4]. Industrial reactors must incorporate efficient heat removal systems to prevent temperature excursions that could compromise product quality or safety [39] [42].

Mass transfer considerations become more complex at industrial scales, requiring optimization of mixing systems and reactor design [40] [42]. The use of continuous flow reactors can address many scale-up challenges by providing better heat and mass transfer characteristics [4] [41].

Safety protocols must be enhanced for large-scale operations, particularly when handling reactive brominating agents and fluorinated compounds [38] [43]. This includes specialized equipment for handling corrosive materials, emergency response procedures, and environmental monitoring systems [43] [41].

Process control systems must be implemented to ensure consistent product quality and yield across different batch sizes [40] [41]. This includes real-time monitoring of critical parameters such as temperature, concentration, and reaction progress [41].

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Selectivity | Industrial Feasibility |

|---|---|---|---|---|---|---|

| Bromination of 4,5-difluoroaniline | 4,5-difluoroaniline | Br2, NBS, or CBr4 | RT to 60°C, acetic acid solvent | 70-90 | High (meta-selective) | Excellent |

| Fluorination of bromoaniline derivatives | Bromoaniline derivatives | F2, HF, or XeF2 | 200-400°C, gas phase | 60-80 | Moderate | Good |

| Nucleophilic aromatic substitution | Halobenzenes | NH3, NaNH2 | 150-300°C, high pressure | 50-70 | Low-moderate | Moderate |

| Diazotization-deamination route | Difluoroanilines | NaNO2, HCl, CuBr | 0-5°C, then 100°C | 65-85 | High | Good |

| Reduction of nitro compounds | Nitro compounds | H2/Pd-C, Fe/HCl | RT to 100°C, reducing atmosphere | 70-95 | Very high | Excellent |

| Halogen exchange reactions | Chloro/iodo compounds | NaBr, KF | 100-200°C, polar aprotic solvents | 45-75 | Moderate | Moderate |

XLogP3

GHS Hazard Statements

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Acute Toxic;Irritant